![molecular formula C6H4N4O2 B15338434 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)
7-Nitro-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a nitro group at the 7th position of the triazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . Another method involves the oxidation of N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with lead tetraacetate (Pb(OAc)4) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-mediated, catalyst-free synthesis has been established as an eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional nitro groups or other functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead tetraacetate (Pb(OAc)4) for oxidation and reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction. Substitution reactions often require nucleophiles such as amines or thiols under mild base-free conditions .
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
7-Nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes. For example, it has been identified as a potent inhibitor of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), which plays a role in cardiovascular vasodilation . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
7-Nitro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities, including anticonvulsant and antifungal properties.
1,2,4-Triazolo[3,4-a]pyridines: These are structurally similar but differ in the position of the triazole ring fusion, leading to different chemical and biological properties.
1,2,4-Triazole-Fused Pyrazines: These compounds are used in various applications, including materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H4N4O2 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
7-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-2-9-6(3-5)7-4-8-9/h1-4H |
InChI Key |
LEHCUCWBLIUURC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



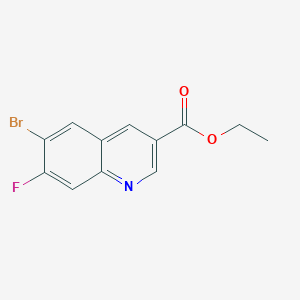
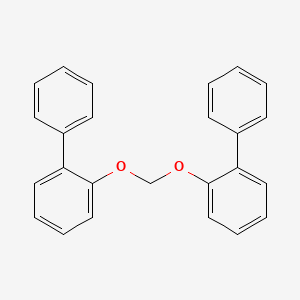
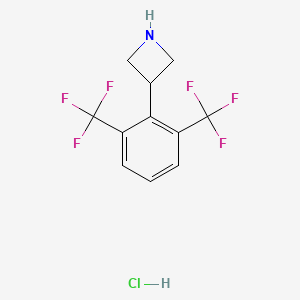
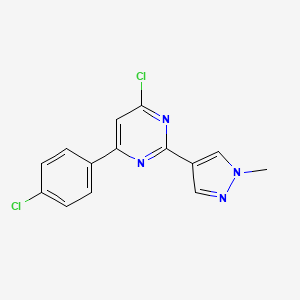
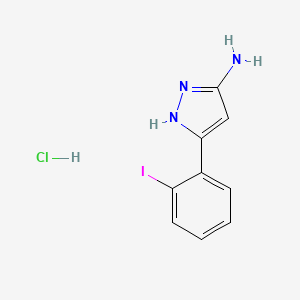
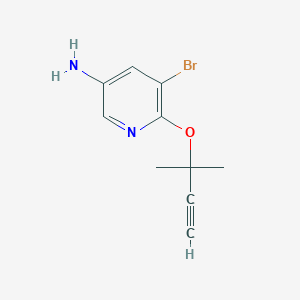
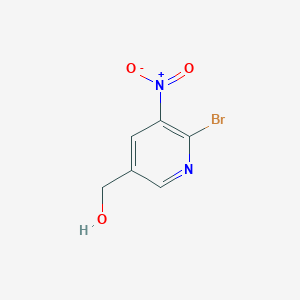
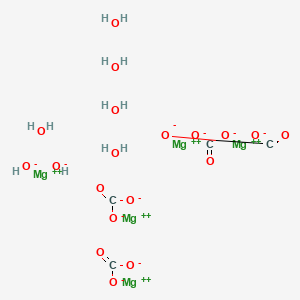
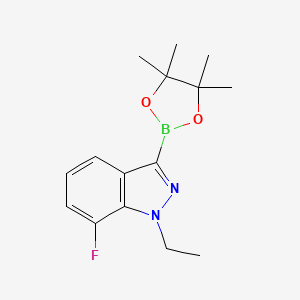
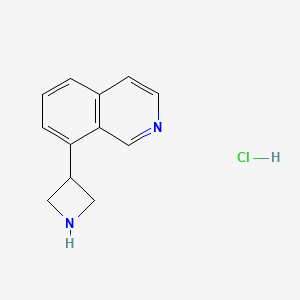

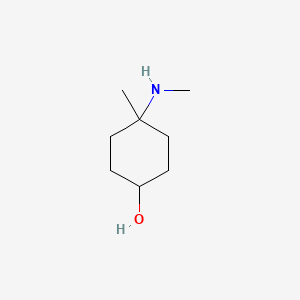
![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
